molecular formula C13H20N2 B8189303 (3S,4S)-1-benzyl-3-methylpiperidin-4-amine CAS No. 88915-33-7

(3S,4S)-1-benzyl-3-methylpiperidin-4-amine

Cat. No.: B8189303
CAS No.: 88915-33-7
M. Wt: 204.31 g/mol
InChI Key: MGTFEKWKCLDVNN-AAEUAGOBSA-N
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Description

(3S,4S)-1-benzyl-3-methylpiperidin-4-amine is a chiral compound with significant interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group at the nitrogen atom, a methyl group at the third carbon, and an amine group at the fourth carbon. The stereochemistry of the compound is specified by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-benzyl-3-methylpiperidin-4-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. For example, the reduction of a benzyl-substituted piperidinone with a chiral borane complex can yield the desired amine with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve the desired stereochemistry efficiently. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-benzyl-3-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or imines.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing imines to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(3S,4S)-1-benzyl-3-methylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzyl-3-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-benzyl-3-methylpiperidin-4-amine: The enantiomer of the compound with opposite stereochemistry.

    1-benzyl-3-methylpiperidine: Lacks the amine group at the fourth carbon.

    1-benzylpiperidine: Lacks both the methyl and amine groups.

Uniqueness

(3S,4S)-1-benzyl-3-methylpiperidin-4-amine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The presence of both the benzyl and methyl groups, along with the amine functionality, provides a distinct chemical profile that can be exploited in various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S,4S)-1-benzyl-3-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3/t11-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTFEKWKCLDVNN-AAEUAGOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@H]1N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301217837
Record name 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88915-33-7
Record name 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88915-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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